molecular formula C17H18N2O2S B4623200 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide

Cat. No. B4623200
M. Wt: 314.4 g/mol
InChI Key: JHMQQEAXNSTTAC-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10889899 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various methods for synthesizing derivatives related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide, focusing on their potential applications in different fields. For example, Joyce Hung et al. (2014) developed a series of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, testing their antiproliferative activity against cancer cell lines, highlighting the compound's potential in medical research, particularly in oncology Hung et al., 2014. Similarly, studies by Bao-chang Gao et al. (2012) have focused on the synthesis of substituted thieno[2,3-b]pyridines, demonstrating a facile and efficient one-pot synthesis method that could be beneficial for pharmaceutical applications Gao et al., 2012.

Applications in Material Science

Research also explores the applications of related derivatives in material science, such as the synthesis of bio-based polyamides. A study by Lei Mao et al. (2021) synthesized bio-based polyamide from dimethyl furan-2,5-dicarboxylate, showing high glass transition temperatures and unique solubility properties, which may have implications for sustainable material development Mao et al., 2021.

Antimicrobial Applications

Several studies have investigated the antimicrobial properties of these chemical compounds. For instance, H. Shams et al. (2011) designed and synthesized novel antimicrobial dyes based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, demonstrating significant activity against various bacterial and fungal strains Shams et al., 2011.

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-10-8-13(11(2)21-10)16(20)19-17-14(9-18)12-6-4-3-5-7-15(12)22-17/h8H,3-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQQEAXNSTTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide
Reactant of Route 5
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide
Reactant of Route 6
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide

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